molecular formula C11H14N2S B112592 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile CAS No. 40106-14-7

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

Cat. No.: B112592
CAS No.: 40106-14-7
M. Wt: 206.31 g/mol
InChI Key: FFMNIWGELAUZIJ-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile is a heterocyclic compound with a unique structure that includes a thiophene ring fused to a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diene with sulfur and a nitrile source under high-temperature conditions to form the thiophene ring fused to the cyclooctane ring. The reaction conditions often require a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
  • Methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Uniqueness

2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile is unique due to its specific functional groups and the fusion of the thiophene and cyclooctane rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c12-7-9-8-5-3-1-2-4-6-10(8)14-11(9)13/h1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNIWGELAUZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-14-7
Record name 2-amino-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 2
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 3
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 4
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 5
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile
Reactant of Route 6
2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

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